molecular formula C55H73ClN4O16 B12294321 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

Cat. No.: B12294321
M. Wt: 1081.6 g/mol
InChI Key: WEBFOGFOTIHXBB-UHFFFAOYSA-M
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Description

The compound “(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride” is a complex organic molecule. It features multiple functional groups, including indolium ions, ether linkages, and ester groups. This compound is likely to have significant applications in various fields due to its intricate structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including:

    Formation of the indolium ions: This could be achieved through the reaction of indole derivatives with suitable alkylating agents.

    Ether linkages: These are usually formed via nucleophilic substitution reactions involving alkoxides and alkyl halides.

    Esterification: The ester groups can be introduced through reactions between carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is obtained.

    Purification Techniques: Methods such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moieties.

    Reduction: Reduction reactions could target the ester groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the ether linkages.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including alkoxides and amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: It might be used as a catalyst or catalyst precursor in various organic reactions.

Biology

    Bioconjugation: The compound could be used to link biomolecules for various applications, such as drug delivery or imaging.

    Fluorescent Probes: Due to the presence of indolium ions, it might be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic properties, particularly if it interacts with specific biological targets.

    Diagnostic Agents: It might be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.

    Polymer Chemistry: It might be used as a monomer or cross-linking agent in the synthesis of polymers.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Proteins: The compound might interact with proteins, altering their function or stability.

    Modulation of Enzyme Activity: It could act as an inhibitor or activator of specific enzymes.

    Interaction with Nucleic Acids: The compound might bind to DNA or RNA, affecting gene expression or stability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing indole moieties, such as tryptophan or serotonin.

    Ester-Containing Molecules: Such as ethyl acetate or methyl methacrylate.

    Ether-Linked Compounds: Including polyethylene glycol or crown ethers.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups and complex structure

Properties

Molecular Formula

C55H73ClN4O16

Molecular Weight

1081.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

InChI

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1

InChI Key

WEBFOGFOTIHXBB-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-]

Origin of Product

United States

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